REACTION_SMILES
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[B:29]([F:30])([F:31])[F:32].[CH2:24]([O:25][CH2:26][CH3:27])[CH3:28].[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:8])=[O:9].[Cl:10][CH2:11][C:12]([O:13][C:14](=[O:15])[CH2:16][Cl:17])=[O:18].[Cl:33][CH:34]([Cl:35])[CH3:36].[nH:19]1[cH:20][cH:21][cH:22][cH:23]1>>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7](=[O:9])[c:20]1[nH:19][cH:23][cH:22][cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FB(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CCl)OC(=O)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH]c1
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Name
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|
Type
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product
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Smiles
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CCCCCCC(=O)c1ccc[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |